

The Haegt Peptide: A Technical Guide for Metabolic Disease Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Haegt**

Cat. No.: **B8069465**

[Get Quote](#)

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutic strategies for metabolic diseases, such as type 2 diabetes and obesity, has led to intensive investigation of the intricate signaling pathways that regulate glucose homeostasis. A key player in this regulatory network is the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26. DPP-IV is a serine exopeptidase that plays a critical role in the inactivation of incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1). By cleaving the N-terminal dipeptide from active GLP-1, DPP-IV truncates the hormone, rendering it inactive and thereby diminishing its insulinotropic effects. Understanding the substrate specificity and kinetics of DPP-IV is paramount for the development of effective DPP-IV inhibitors, a now-established class of oral antidiabetic drugs.

This technical guide focuses on the **Haegt** peptide, a tool compound of significant utility in the study of DPP-IV. The **Haegt** peptide, with the amino acid sequence His-Ala-Glu-Gly-Thr, corresponds to the N-terminal 1-5 residues of active GLP-1.^{[1][2][3]} Its primary application in metabolic disease research is as a competitive substrate for DPP-IV, allowing for detailed characterization of the enzyme's active site and the screening of potential inhibitors.^[1] This document provides an in-depth overview of the **Haegt** peptide, including its biochemical properties, its role in DPP-IV substrate kinetics, detailed experimental protocols for its use, and its application in the broader context of metabolic disease research.

Biochemical Properties and Role as a DPP-IV Substrate

The **Haegt** peptide (**HAEGT**) is a pentapeptide with the sequence His-Ala-Glu-Gly-Thr.^[1]^[4] It is a fragment of the native GLP-1 (7-36)amide, which is the primary active form of the incretin hormone. The N-terminal His-Ala sequence of GLP-1 is the recognition and cleavage site for DPP-IV.^[1] The **Haegt** peptide, by virtue of possessing this N-terminal sequence, serves as an effective substrate for DPP-IV. The enzyme catalyzes the cleavage of the His-Ala dipeptide from the N-terminus of the **Haegt** peptide.^[1]

The utility of the **Haegt** peptide in research stems from its ability to act as a competitive substrate, making it an invaluable tool for probing the prime substrate binding sites of human DPP-IV.^[1] Its interaction with the enzyme can be characterized by standard Michaelis-Menten kinetics.

Quantitative Data

The following table summarizes the key quantitative data reported for the **Haegt** peptide in the context of its interaction with human DPP-IV.

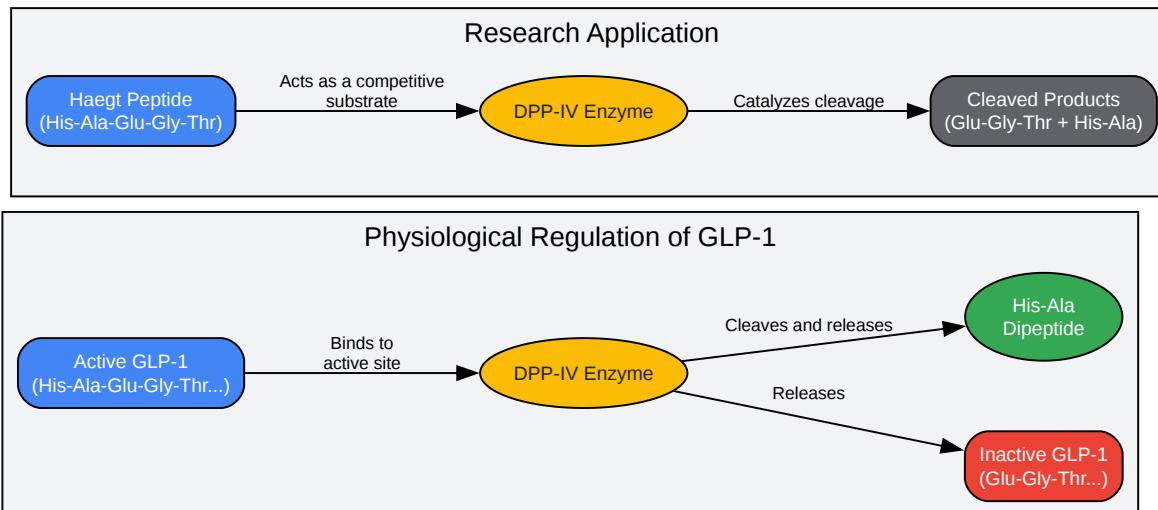
Parameter	Value	Description	Reference
Sequence	His-Ala-Glu-Gly-Thr	Amino acid sequence	[1] [4]
Molecular Formula	C20H31N7O9	Chemical formula	[4]
Molecular Weight	513.5 g/mol	Mass of one mole of the peptide	[4]
K _m	38 μM	Michaelis constant, indicating the substrate concentration at which the reaction rate is half of V _{max} .	[1]
k _{cat}	3.1 s ⁻¹	Catalytic constant or turnover number, representing the number of substrate molecules converted to product per enzyme active site per unit of time.	[1]

Signaling and Experimental Workflows

The primary role of the **Haegt** peptide in research is not as a signaling molecule itself, but as a substrate to study the activity of DPP-IV, which in turn modulates critical metabolic signaling pathways. The degradation of GLP-1 by DPP-IV is a key regulatory step in glucose homeostasis.

DPP-IV Mediated Inactivation of GLP-1

The following diagram illustrates the enzymatic action of DPP-IV on the active form of GLP-1 and the role of the **Haegt** peptide as a research substrate in this context.

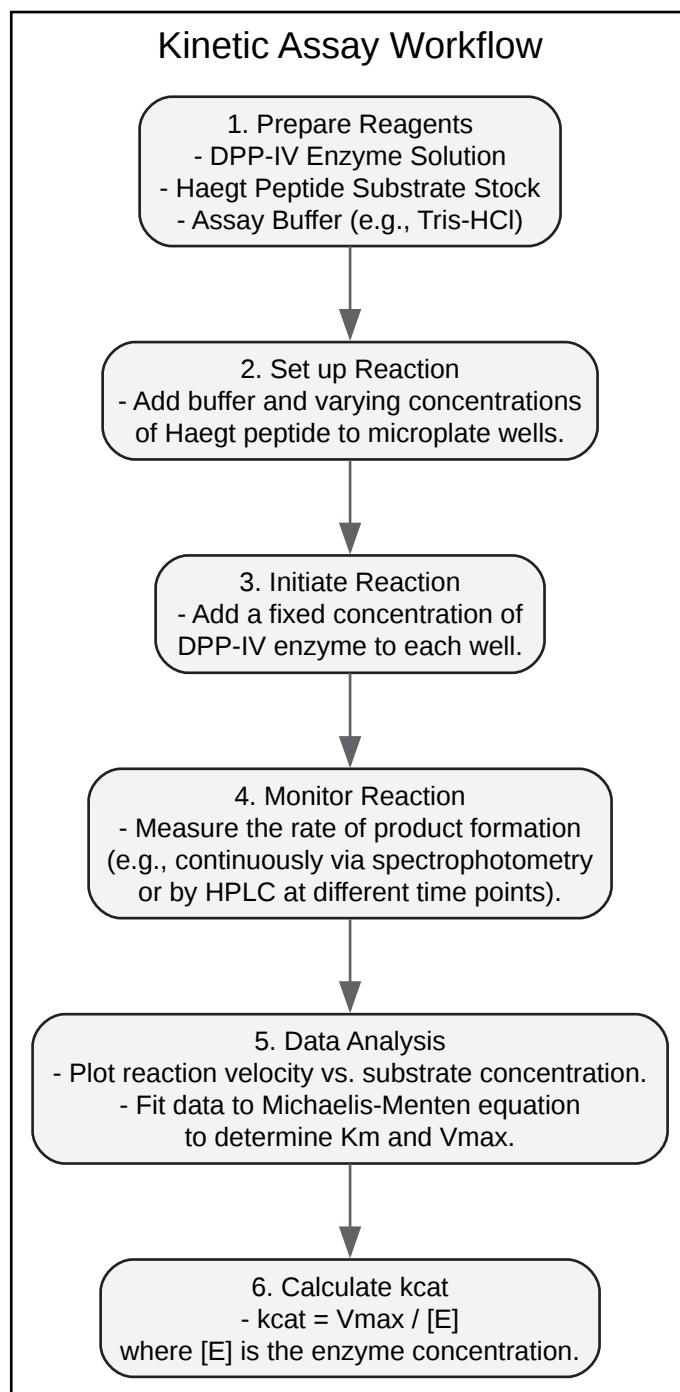


[Click to download full resolution via product page](#)

DPP-IV cleavage of GLP-1 and **Haegt** peptide.

Experimental Workflow for Kinetic Analysis

The determination of the kinetic parameters (K_m and k_{cat}) for the cleavage of a substrate like the **Haegt** peptide by DPP-IV typically involves a continuous spectrophotometric assay. The general workflow is depicted below.



[Click to download full resolution via product page](#)

Workflow for DPP-IV kinetic analysis.

Detailed Experimental Protocol: Kinetic Analysis of Haegt Peptide Cleavage by DPP-IV

This protocol describes a representative method for determining the Michaelis-Menten kinetic parameters for the cleavage of the **Haegt** peptide by recombinant human DPP-IV. This method is based on protocols for continuous spectrophotometric assays widely used for DPP-IV activity measurements.

1. Materials and Reagents:

- Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)
- **Haegt** Peptide (His-Ala-Glu-Gly-Thr)
- Assay Buffer: 100 mM Tris-HCl, pH 8.0
- 96-well UV-transparent microplate
- Spectrophotometer capable of kinetic measurements at a suitable wavelength for detecting product formation (if a coupled-enzyme assay is used) or an HPLC system for direct measurement of substrate and product.

2. Preparation of Reagents:

- DPP-IV Enzyme Stock Solution: Reconstitute lyophilized DPP-IV in assay buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the assay, dilute the enzyme stock in assay buffer to the desired final concentration (e.g., 10 nM).
- **Haegt** Peptide Substrate Stock Solution: Dissolve the **Haegt** peptide in assay buffer to create a high-concentration stock solution (e.g., 10 mM).
- Substrate Dilutions: Prepare a series of dilutions of the **Haegt** peptide stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0, 5, 10, 20, 40, 80, 160, 320, 640 μ M).

3. Assay Procedure (Continuous Spectrophotometric Assay using a Coupled Enzyme System - Example):

Note: Direct detection of the cleavage of the non-chromogenic **Haegt** peptide requires a coupled-enzyme assay or HPLC-based analysis. A common coupled-enzyme approach

involves a second enzyme that acts on the product of the first reaction to generate a chromogenic or fluorogenic signal.

For this illustrative protocol, we will assume a hypothetical coupled assay where the released His-Ala dipeptide is acted upon by a dipeptidase, and the subsequent release of Histidine is measured by a specific dehydrogenase that reduces NAD⁺ to NADH, which can be monitored at 340 nm.

- Reaction Setup: In a 96-well microplate, add the following to each well:
 - X μ L of Assay Buffer
 - 10 μ L of each **Haegt** peptide dilution (to achieve the desired final concentrations)
 - 10 μ L of the coupled enzyme system reagents (dipeptidase, histidine dehydrogenase, NAD⁺)
 - Make up the volume to 90 μ L with assay buffer.
- Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the reaction components to reach thermal equilibrium.
- Initiate Reaction: Add 10 μ L of the diluted DPP-IV enzyme solution to each well to initiate the reaction. The final reaction volume will be 100 μ L.
- Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes.

4. Data Analysis:

- Calculate Initial Velocities (V_0): For each substrate concentration, determine the initial reaction velocity from the linear portion of the absorbance vs. time plot. Convert the rate of change in absorbance per minute (Δ Abs/min) to the rate of product formation (μ M/min) using the Beer-Lambert law ($\text{Abs} = \epsilon cl$) and the known extinction coefficient for NADH at 340 nm.

- Michaelis-Menten Plot: Plot the initial velocities (V_0) against the corresponding **Haegt** peptide concentrations ($[S]$).
- Determine K_m and V_{max} : Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism):
 - $$V_0 = (V_{max} * [S]) / (K_m + [S])$$
- Calculate k_{cat} : Calculate the catalytic constant (turnover number) using the following equation:
 - $$k_{cat} = V_{max} / [E]$$
 - Where $[E]_t$ is the total concentration of DPP-IV active sites in the assay.

Conclusion

The **Haegt** peptide, as the N-terminal pentapeptide of GLP-1, is a well-characterized and valuable tool for the *in vitro* study of DPP-IV. Its use as a competitive substrate has been instrumental in elucidating the kinetic properties of this key metabolic enzyme and in the screening and characterization of DPP-IV inhibitors. While the **Haegt** peptide itself is not known to possess intrinsic signaling activity in the context of metabolic disease, its application in fundamental enzymology studies provides a solid foundation for the development of therapeutics that target the DPP-IV/GLP-1 axis. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and treatment of metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α -Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- To cite this document: BenchChem. [The Haegt Peptide: A Technical Guide for Metabolic Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8069465#haegt-peptide-in-metabolic-disease-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com